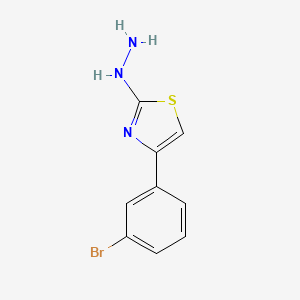

4-(3-Bromophenyl)-2-hydrazinylthiazole

Description

Significance of Thiazole (B1198619) Heterocycles as Privileged Scaffolds

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry. ingentaconnect.comsciencecentral.in This designation stems from its recurring presence in a multitude of biologically active compounds, including both natural products and synthetic drugs. eurekaselect.com The thiazole nucleus is a key component of vitamin B1 (thiamine) and is found in a wide array of pharmaceuticals with diverse therapeutic applications, such as antimicrobial, antiretroviral, antifungal, and anticancer agents. eurekaselect.com

The significance of the thiazole scaffold lies in its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. Its compact size and aromatic nature allow it to serve as a versatile building block for the construction of complex molecular architectures with tailored pharmacological profiles. sciencecentral.in The thiazole ring can be readily functionalized at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target. sciencecentral.in This structural versatility has led to the development of numerous thiazole-containing drugs, including the anticancer agent Tiazofurin and the antiretroviral drug Ritonavir. eurekaselect.com

The Role of Hydrazine (B178648) Moieties in Bioactive Compounds

The hydrazine moiety (-NH-NH2) and its derivatives, hydrazones (-C=N-NH-), are important functional groups in the design of bioactive compounds. mdpi.comnih.gov These moieties are known to be involved in a variety of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.gov The presence of a hydrazine or hydrazone group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The biological activity of hydrazine-containing compounds is often attributed to their ability to form coordination complexes with metal ions, which can be crucial for the function of certain enzymes. nih.gov Furthermore, the nitrogen atoms of the hydrazine group can act as hydrogen bond donors and acceptors, facilitating interactions with biological receptors. researchgate.net The reactivity of the hydrazine moiety also allows for its use as a versatile synthon in the preparation of various heterocyclic compounds with therapeutic potential. mdpi.com

Overview of 2-Hydrazinylthiazole (B183971) Derivatives in Drug Discovery Paradigms

The combination of a thiazole ring with a hydrazine moiety at the 2-position has given rise to a class of compounds known as 2-hydrazinylthiazoles, which have garnered considerable attention in drug discovery. researchgate.net These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antimycobacterial, anticancer, and anti-inflammatory properties. rsc.orgnih.gov

The 2-hydrazinylthiazole scaffold serves as a versatile template for the development of novel therapeutic agents. The hydrazine group can be readily converted into various hydrazones by condensation with different aldehydes and ketones, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). nih.gov This synthetic accessibility, coupled with the wide range of biological activities, makes 2-hydrazinylthiazole derivatives an attractive area of research for medicinal chemists. researchgate.net

Rationale for Academic Investigation of 4-(3-Bromophenyl)-2-hydrazinylthiazole

The specific academic interest in this compound stems from a rational drug design approach that combines the established pharmacological importance of its constituent parts. The rationale for its investigation can be broken down as follows:

The Privileged Thiazole Core: As established, the thiazole ring is a well-validated scaffold in medicinal chemistry, known to impart a wide range of biological activities.

The Bioactive Hydrazine Linker: The 2-hydrazinyl group provides a key reactive handle for further molecular elaboration and is itself associated with diverse pharmacological effects.

The Influence of the Bromophenyl Substituent: The presence and position of the bromine atom on the phenyl ring are of particular significance. Halogen atoms, such as bromine, can modulate the lipophilicity and electronic properties of a molecule, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. nih.gov Specifically, the substitution pattern on the phenyl ring attached to the thiazole core is known to significantly impact biological activity. Research on related 4-(4-bromophenyl)-thiazol-2-amine derivatives has demonstrated that the presence of a bromophenyl group can lead to promising antimicrobial and anticancer activities. nih.gov The investigation of the 3-bromo isomer, this compound, is a logical extension of this research, aiming to explore how the change in the bromine's position affects the molecule's biological profile. This strategic modification allows for a deeper understanding of the structure-activity relationship and the potential for developing more potent and selective therapeutic agents. nih.gov

The academic investigation of this compound is therefore driven by the hypothesis that this specific combination of a privileged thiazole scaffold, a bioactive hydrazine linker, and a strategically placed bromo-substituent will yield a molecule with significant and potentially novel therapeutic properties.

Research Findings on Related Compounds

While specific research data on this compound is emerging, the biological activities of closely related analogs provide a strong indication of its potential. The following table summarizes the observed activities of various 4-phenyl-2-hydrazinylthiazole derivatives.

| Compound Class | Biological Activity | Key Findings |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Antimicrobial, Anticancer | Exhibited promising activity against various bacterial and fungal strains, as well as human breast cancer cell lines. nih.gov |

| Pyridine appended 2-hydrazinylthiazole derivatives | Antimycobacterial | Showed good activity against Mycobacterium tuberculosis. rsc.org |

| Acetylene containing 2-hydrazinylthiazole derivatives | Antimycobacterial | Demonstrated inhibitory activity against Mycobacterium tuberculosis. nih.gov |

| General 2-hydrazinylthiazole derivatives | Antioxidant, Anti-inflammatory, Anticancer | Displayed significant radical scavenging, anti-inflammatory, and anticancer activities against human leukemia cell lines. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3S |

|---|---|

Molecular Weight |

270.15 g/mol |

IUPAC Name |

[4-(3-bromophenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C9H8BrN3S/c10-7-3-1-2-6(4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

InChI Key |

GWRJYLQYZOJQQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NN |

Origin of Product |

United States |

Synthetic Strategies for 4 3 Bromophenyl 2 Hydrazinylthiazole and Analogues

Established Methodologies for Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a fundamental process in organic synthesis, with several named reactions providing reliable pathways to this valuable heterocycle. For the specific class of 2-hydrazinylthiazoles, the Hantzsch thiazole synthesis and related cyclocondensation reactions are the most prominently utilized methods.

Hantzsch Thiazole Synthesis Applied to 2-Hydrazinylthiazoles

First described in 1887, the Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole core. asianpubs.orgsynarchive.com The reaction fundamentally involves the condensation of an α-halocarbonyl compound with a thioamide or a related derivative, such as thiourea (B124793) or thiosemicarbazide (B42300). synarchive.com

When applied to the synthesis of 2-hydrazinylthiazoles, the process typically utilizes a thiosemicarbazone as the sulfur and nitrogen-containing component. The general mechanism involves the nucleophilic attack of the sulfur atom from the thiosemicarbazone onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This method is widely employed for its reliability and the accessibility of the starting materials. mdpi.com

Cyclocondensation Reactions of Thiosemicarbazones with α-Halo Ketones

A highly effective and common strategy for synthesizing 2-hydrazinylthiazole (B183971) derivatives is the cyclocondensation reaction between a pre-formed thiosemicarbazone and an α-halo ketone. nih.gov This approach can be considered a specific application of the broader Hantzsch synthesis protocol. The synthesis is typically a two-step process.

First, a suitable ketone or aldehyde is condensed with thiosemicarbazide, often under acidic catalysis in a solvent like ethanol (B145695), to form the corresponding thiosemicarbazone intermediate. nih.govekb.eg This intermediate is then isolated and reacted with an α-halo ketone in a separate step. The heterocyclization occurs upon heating, usually under reflux conditions, to afford the final 2-hydrazinylthiazole product. nih.gov This stepwise approach allows for the purification of the intermediate, which can lead to higher purity of the final product.

Targeted Synthesis of 4-(3-Bromophenyl)-2-hydrazinylthiazole

The specific synthesis of this compound requires a strategic selection of precursors to ensure the correct placement of the 3-bromophenyl group at the C4 position of the thiazole ring.

Precursor Preparation and Intermediate Derivatization

The most direct route to this compound involves the reaction of thiosemicarbazide with an appropriate α-halo ketone precursor, namely 2-bromo-1-(3-bromophenyl)ethan-1-one or 2-chloro-1-(3-bromophenyl)ethan-1-one. The synthesis of this α-halo ketone precursor can be achieved by the bromination or chlorination of 3-bromoacetophenone.

Alternatively, a common strategy for synthesizing analogues involves the preparation of a thiosemicarbazone intermediate. For instance, in the synthesis of related compounds, 3-bromoacetophenone is first reacted with thiosemicarbazide to produce 2-(1-(3-bromophenyl)ethylidene)hydrazine-1-carbothioamide. nih.gov This intermediate is then subjected to cyclization with a different α-halo ketone to place a desired substituent at the C4 position of the thiazole ring. nih.gov The synthesis of 4-(4-bromophenyl)-thiazol-2-amine, a related structure, starts with the reaction of p-bromoacetophenone with thiourea, highlighting the common use of substituted acetophenones as key starting materials. nih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times. Key parameters that are often adjusted include solvent, temperature, and reaction time.

For the synthesis of 2-hydrazinylthiazole analogues, absolute ethanol is a commonly used solvent, with reactions typically performed under reflux for several hours. nih.gov For example, the synthesis of 2-(2-(1-(3-bromophenyl)ethylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole is achieved by refluxing the corresponding thiosemicarbazone and 2-bromo-4-fluoroacetophenone in ethanol for 4–5 hours. acs.org The progress of the reaction is conveniently monitored by thin-layer chromatography (TLC). nih.gov While a base is not always necessary, its addition can sometimes shorten the required reaction time. mdpi.com The choice of solvent and temperature can significantly impact reaction outcomes; studies on similar heterocycle syntheses have shown that reflux conditions generally provide higher yields compared to reactions run at room temperature. researchgate.net

| Thiosemicarbazone Precursor | α-Halo Ketone | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(1-(3-bromophenyl)ethylidene)hydrazine-1-carbothioamide | 2-bromo-4-fluoroacetophenone | Ethanol | Reflux, 4-5 h | 72% | nih.gov |

| 2-(2-Benzylidenehydrazinyl)-4-methylthiazole | N-aryl-2-oxopropanehydrazonoyl chlorides | Dioxane | Reflux, 2-4 h | Not Specified | nih.gov |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | ethyl 2-bromoacetophenone | THF | Reflux, 0.5 h | 89% | mdpi.com |

Advanced Synthetic Approaches and Sustainable Chemistry in Thiazole Hydrazine (B178648) Research

In line with the growing emphasis on green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of thiazole derivatives. bohrium.comtandfonline.com These advanced approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One prominent technique is the use of ultrasonic irradiation to accelerate the reaction. nih.govresearchgate.net Ultrasound-assisted synthesis often leads to significantly shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. nih.govmdpi.com For instance, the synthesis of novel thiazoles has been successfully carried out using a recyclable chitosan-based biocatalyst under ultrasonic irradiation at 35-40°C for as little as 20-60 minutes. nih.govmdpi.com

The development of one-pot, multi-component reactions represents another significant advancement. nih.govresearchgate.net These reactions combine two or more synthetic steps into a single operation without isolating intermediates, which improves efficiency and reduces solvent waste. researchgate.netresearchgate.net Green solvents, such as water-ethanol mixtures or polyethylene (B3416737) glycol (PEG), are also being explored as environmentally benign alternatives to traditional organic solvents. researchgate.netnih.gov Furthermore, the use of biodegradable and recyclable catalysts, including thiamine (B1217682) (Vitamin B1) and various nanocomposites, is a key area of research aimed at making thiazole synthesis more sustainable. bohrium.comtandfonline.comresearchgate.net

Catalytic Systems for Efficient Thiazole Formation

The cornerstone of thiazole synthesis is the Hantzsch reaction, which traditionally involves the condensation of an α-halocarbonyl compound with a thioamide-containing species. researchgate.netmdpi.com For the synthesis of 2-hydrazinylthiazoles, the reaction typically proceeds between a substituted thiosemicarbazone and an α-haloketone. nih.govnih.gov While effective, this method can be enhanced through various catalytic systems that improve reaction rates, yields, and conditions.

Recent advancements have focused on employing catalysts to create more sustainable and efficient protocols. For instance, nano-sized graphene oxide (GO) has been successfully utilized as a catalyst for the synthesis of 2,4-disubstituted hydrazinyl thiazole scaffolds. researchgate.net This method allows the reaction to proceed efficiently in ethanol at room temperature. Other catalytic systems reported for similar one-pot cyclocondensation reactions include rust-derived Fe₂O₃, PEG-300, and titanium dioxide-supported copper oxide nanoparticles. researchgate.net These catalysts often facilitate the reaction under milder conditions and can be more environmentally friendly than traditional methods.

Enzymatic catalysis represents another frontier in thiazole synthesis. A novel chemoenzymatic one-pot multicomponent approach using trypsin from porcine pancreas (PPT) has been developed. mdpi.comnih.gov This method demonstrates that enzymes can effectively catalyze the formation of thiazole derivatives under mild conditions, expanding the application of biocatalysis in heterocyclic synthesis. mdpi.comnih.gov The use of visible light as a promoter, in the absence of metal catalysts or external photosensitizers, has also been reported for producing hydrazinyl-thiazole derivatives in green solvents at room temperature. researchgate.net

The table below summarizes various catalytic systems employed in the synthesis of hydrazinylthiazole analogues.

| Catalyst System | Reactants | Product Type | Key Features |

| Graphene Oxide (GO) | Carbonyl compounds, phenacyl bromides, thiosemicarbazide | 2,4-disubstituted hydrazinyl thiazoles | Efficient, operates at room temperature in ethanol. researchgate.net |

| Rust-derived Fe₂O₃ | Aldehydes, thiosemicarbazide, α-functionalized ketones | Arylidene-hydrazinyl-thiazoles | Utilizes an inexpensive and readily available catalyst. researchgate.net |

| Trypsin from Porcine Pancreas (PPT) | Secondary amines, benzoyl isothiocyanate, acetylenedicarboxylates | Substituted thiazole derivatives | Novel chemoenzymatic method, proceeds under mild conditions. mdpi.comnih.gov |

| Visible Light (catalyst-free) | Thiosemicarbazide, carbonyl compounds, phenacyl bromide | Hydrazinyl-thiazole derivatives | Eco-friendly, metal-free, uses a green solvent at room temperature. researchgate.net |

One-Pot Multicomponent Reactions for Thiazole Hydrazine Synthesis

One-pot multicomponent reactions (MCRs) are powerful tools in organic synthesis, offering significant advantages such as operational simplicity, reduced waste, and high atom economy. benthamdirect.com For the synthesis of this compound and its analogues, MCRs typically involve the simultaneous reaction of three components: a carbonyl compound, an α-haloketone, and thiosemicarbazide. researchgate.net

A notable example is the one-pot, three-component synthesis of hydrazinyl thiazoles bearing an isatin (B1672199) moiety, which proceeds in water under reflux conditions. benthamdirect.com This approach highlights the use of water as a green solvent, aligning with the principles of sustainable chemistry. benthamdirect.com Similarly, a facile one-pot multicomponent reaction for synthesizing (E)-arylidene-hydrazinyl-thiazole derivatives has been developed that proceeds efficiently in aqueous media, demonstrating broad functional group tolerance. researchgate.net This method combines α-bromo-β-diketones, thiosemicarbazide, and various aromatic aldehydes in a single step.

The synthesis of analogues such as 2-(2-(1-(3-bromophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole is achieved through the cyclization of the appropriate thiosemicarbazone with α-bromo-4-cyanoacetophenone in refluxing ethanol. nih.gov While often performed in two distinct steps (thiosemicarbazone formation followed by cyclization), this process can be streamlined into a one-pot protocol. nih.govnih.gov The general scheme for a three-component synthesis involves the in-situ formation of the thiosemicarbazone from an aldehyde or ketone and thiosemicarbazide, which then immediately reacts with an α-haloketone to form the final thiazole ring.

The following table presents examples of one-pot syntheses of various hydrazinylthiazole analogues.

| Carbonyl Compound | α-Haloketone | Catalyst/Solvent System | Product Type | Yield |

| Isatins | Phenylacyl bromides | Water (reflux) | Isatin-bearing hydrazinyl thiazoles | Good benthamdirect.com |

| Aromatic Aldehydes | α-Bromo-β-diketones | Aqueous media | (E)-arylidene-hydrazinyl-thiazoles | N/A researchgate.net |

| Various Carbonyls | Phenacyl bromides | Graphene Oxide / Ethanol | 2,4-disubstituted hydrazinyl thiazoles | N/A researchgate.net |

| 3-Bromoacetophenone | 2-Bromo-4-fluoroacetophenone | Ethanol (reflux) | 2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole (analogue) | 72% nih.govacs.org |

| 3-Bromoacetophenone | α-Bromo-4-cyanoacetophenone | Ethanol (reflux) | 2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (analogue) | 70% nih.gov |

Spectroscopic and Analytical Characterization in Thiazole Hydrazine Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(3-Bromophenyl)-2-hydrazinylthiazole, both ¹H and ¹³C NMR spectroscopy would be utilized to confirm its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The protons of the 3-bromophenyl group would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The thiazole (B1198619) proton would likely resonate as a singlet, with its chemical shift influenced by the electronic nature of the substituents. The protons of the hydrazinyl group (NH and NH₂) would present as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The carbons of the thiazole ring are expected to appear at characteristic chemical shifts, with the carbon atom attached to the nitrogen and sulfur atoms (C2) being the most deshielded. The carbons of the 3-bromophenyl ring would show a predictable pattern of signals in the aromatic region, with the carbon atom directly bonded to the bromine atom exhibiting a characteristic shift.

Expected ¹H and ¹³C NMR Data for this compound: While specific experimental data for this exact compound is not readily available in the cited literature, based on analogs, the following table presents expected chemical shift ranges.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thiazole-H | 6.5 - 7.5 | - |

| Aromatic-H | 7.0 - 8.0 | 110 - 140 |

| NH | Broad | - |

| NH₂ | Broad | - |

| Thiazole-C2 | - | 165 - 175 |

| Thiazole-C4 | - | 145 - 155 |

| Thiazole-C5 | - | 100 - 110 |

| Aromatic-C | - | 120 - 135 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretching: The hydrazinyl group would exhibit characteristic N-H stretching vibrations, typically in the range of 3100-3400 cm⁻¹. The primary amine (NH₂) may show two distinct bands in this region.

C=N Stretching: The imine-like C=N bond within the thiazole ring and potentially in tautomeric forms of the hydrazinyl group would result in a stretching vibration in the region of 1600-1650 cm⁻¹.

Aromatic C=C Stretching: The carbon-carbon double bonds of the phenyl and thiazole rings would produce a series of absorption bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond of the bromophenyl group would have a characteristic stretching vibration at lower frequencies, typically in the range of 500-700 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring itself will have a set of characteristic skeletal vibrations.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 700 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₉H₈BrN₃S), HRMS would provide an exact mass measurement with a high degree of accuracy.

The expected monoisotopic mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). This experimental value would then be compared to the theoretical mass to confirm the elemental composition. The presence of bromine would also be evident from the characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₉H₈BrN₃S |

| Theoretical Monoisotopic Mass | 284.9626 u |

| Expected Isotopic Pattern | Presence of M+ and M+2 peaks of similar intensity |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. For this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A suitable solvent system would be developed to achieve good separation of the desired product from any starting materials or byproducts. The purity is indicated by the presence of a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. By using an appropriate column and mobile phase, a chromatogram is obtained where the area of the peak corresponding to this compound can be integrated to determine its percentage purity.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula (C₉H₈BrN₃S). A close agreement between the experimental and theoretical values provides strong evidence for the empirical and, in conjunction with mass spectrometry data, the molecular formula of the compound.

Expected Elemental Analysis Data for this compound:

| Element | Theoretical Percentage (%) |

| Carbon (C) | 37.78 |

| Hydrogen (H) | 2.82 |

| Bromine (Br) | 27.91 |

| Nitrogen (N) | 14.68 |

| Sulfur (S) | 11.20 |

Computational Chemistry Investigations of 4 3 Bromophenyl 2 Hydrazinylthiazole

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Prediction of Binding Modes and Affinities

Currently, specific molecular docking studies detailing the binding modes and affinities of 4-(3-Bromophenyl)-2-hydrazinylthiazole against particular protein targets are not available in the reviewed scientific literature. While research exists for structurally related compounds, such as derivatives of 4-(4-bromophenyl)-thiazol-2-amine, this data cannot be directly extrapolated to the 3-bromo isomer due to differences in stereochemistry and electronic distribution that significantly influence protein-ligand interactions. nih.gov

Identification of Critical Amino Acid Residues in Active Sites

The identification of critical amino acid residues involved in the binding of this compound is contingent on performing docking simulations with a defined protein target. Without such studies, it is not possible to specify which residues would form key hydrogen bonds, hydrophobic interactions, or other stabilizing contacts within a protein's active site. Studies on analogous compounds highlight the importance of the thiazole (B1198619) and phenyl rings in forming interactions, but specific residue information for the title compound is not documented. nih.govresearchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties like molecular energies, orbital distributions, and electronic potentials, which are fundamental to understanding a molecule's reactivity.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Specific DFT calculations detailing the HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported in the available literature. General studies on 2-hydrazinylthiazole (B183971) derivatives show that substitutions on the phenyl ring can modulate these electronic parameters, but precise values for the 3-bromo substitution are required for a definitive analysis. kbhgroup.in

Mapping of Molecular Electrostatic Surface Potential (MESP) for Reactive Sites

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net Red-colored regions on an MESP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-deficient), which are prone to nucleophilic attack.

An MESP analysis for this compound has not been specifically published. However, based on the general structure of hydrazinylthiazoles, it would be expected that the nitrogen atoms of the hydrazinyl and thiazole groups would exhibit negative potential, making them key sites for electrophilic interaction and hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that seeks to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity. mlsu.ac.inscribd.com For this compound, QSAR studies are instrumental in predicting biological efficacy and understanding the physicochemical and electronic properties that govern its activity. researchgate.netasianpubs.org

Development of Predictive Models for Biological Efficacy

The foundation of QSAR modeling lies in the development of statistically robust models that can accurately predict the biological activity of novel compounds. This process begins with a dataset of structurally related molecules, such as various thiazole derivatives, for which the biological efficacy (e.g., inhibitory concentration IC50) has been experimentally determined. nih.govnih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation that correlates these descriptors with the observed biological activity. The predictive power of the resulting model is rigorously evaluated using internal and external validation techniques. Key statistical indicators include the coefficient of determination (R²), which measures the goodness of fit, the cross-validation coefficient (Q² or R²cv), which assesses the model's internal predictive ability, and the predictive R² (R²_test_), which evaluates the model's performance on an external set of compounds not used in model development. A model is generally considered predictive if it has a high Q² value (typically > 0.5) and a high R²_test_ value. For instance, a QSAR model developed for a series of thiazole derivatives showed an R² of 0.76, a cross-validation coefficient of 0.63, and an external predictive power (R²_test_) of 0.78.

| Model | R² (Goodness of Fit) | Q² (Internal Prediction) | R²_test_ (External Prediction) |

|---|---|---|---|

| Model A (MLR) | 0.76 | 0.63 | 0.78 |

| Model B (PLS) | 0.82 | 0.71 | 0.75 |

| Model C (ANN) | 0.98 | 0.99 | 0.98 |

Correlation of Physiochemical and Electronic Parameters with Activity

To understand the mechanism of action, QSAR models identify the key physicochemical and electronic parameters that influence the biological activity of compounds like this compound. mlsu.ac.inresearchgate.netasianpubs.org These descriptors quantify properties known to be critical for a molecule's journey to and interaction with its biological target. scribd.com

Physicochemical Parameters: These describe the molecule's physical properties, such as its size, shape, and solubility.

Lipophilicity (LogP): Represents the compound's affinity for fatty versus aqueous environments, which is crucial for crossing cell membranes. mlsu.ac.in

Molar Refractivity (MR): A measure of the molecule's volume and the polarizability of its electrons, relating to how it might fit into a binding site.

Topological Descriptors: Numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity. nih.gov

Electronic Parameters: These quantify the electronic aspects of the molecule, which are fundamental to forming interactions with a biological target. mlsu.ac.inresearchgate.net

Hammett Constant (σ): Measures the electron-donating or electron-withdrawing ability of substituents on an aromatic ring. scribd.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These relate to the molecule's ability to donate or accept electrons in chemical reactions. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular reactivity. researchgate.net

| Compound | LogP | HOMO (eV) | LUMO (eV) | Activity (log 1/C) |

|---|---|---|---|---|

| Analog 1 | 3.1 | -9.1 | 3.5 | 4.5 |

| Analog 2 | 3.5 | -8.8 | 3.6 | 5.1 |

| Analog 3 | 4.2 | -8.6 | 3.7 | 5.8 |

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential 3D arrangement of molecular features necessary for biological activity. lew.ronih.gov For this compound, a pharmacophore model defines the key structural motifs and their spatial relationships that allow it to interact effectively with its target protein.

A pharmacophore hypothesis is typically generated by analyzing a set of active molecules and extracting their common chemical features. lew.ro For a thiazole-based compound, these features often include:

Hydrogen Bond Acceptor (A): The nitrogen atom of the thiazole ring is a common hydrogen bond acceptor. lew.ro

Hydrogen Bond Donor (D): The NH group of the hydrazinyl moiety can act as a hydrogen bond donor. lew.ro

Aromatic Ring (R): The 3-bromophenyl group provides an aromatic feature capable of engaging in π-π stacking or hydrophobic interactions. lew.ro

Once developed, a pharmacophore model, such as a five-point hypothesis (e.g., ADRRR - one acceptor, one donor, three aromatic rings), serves as a 3D query for screening virtual compound libraries. lew.ro This allows for the rapid identification of new, structurally diverse molecules that possess the required features for biological activity and are therefore potential new leads.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of Ligand-Protein Complexes

Molecular Dynamics (MD) simulations provide a powerful computational lens to observe the time-dependent behavior of a ligand-protein complex at an atomic level. physchemres.org After docking this compound into the active site of a target protein, MD simulations are performed to assess the stability of the binding pose and to characterize the dynamic interplay between the ligand and the protein. nih.govnih.gov

During an MD simulation, the movements of atoms in the system are calculated over time (typically nanoseconds to microseconds) by solving Newton's equations of motion. nih.gov Analysis of the resulting trajectory provides critical insights:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time. A stable RMSD, with minor fluctuations around an average value, indicates that the ligand maintains a consistent binding mode and the protein structure is not significantly perturbed. nih.govajchem-a.com

Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) is calculated for each protein residue. This helps identify flexible regions of the protein, such as loops, versus more rigid regions, like those involved in key binding interactions. nih.govajchem-a.com

Binding Interactions: The simulation allows for detailed analysis of the hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and protein. The persistence of these interactions throughout the simulation confirms their importance for binding affinity. ajchem-a.com

Solvent Accessible Surface Area (SASA): This metric evaluates the exposure of the ligand-protein complex to the solvent, providing information on how binding may alter the complex's surface properties. nih.govajchem-a.com

For example, a 100 ns MD simulation of a similar thiazole derivative bound to its target enzyme showed the ligand's RMSD stabilizing after an initial fluctuation, indicating it found a stable binding pose. nih.gov Such simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. physchemres.org

| Parameter | Average Value | Interpretation |

|---|---|---|

| Protein RMSD | 2.5 Å | The protein maintains a stable overall fold. |

| Ligand RMSD | 1.8 Å | The ligand remains stably bound in its initial pose. |

| Hydrogen Bonds | 2-3 | Key hydrogen bonds are consistently maintained. |

| Radius of Gyration (Rg) | 18.5 Å | The protein complex remains compact and folded. |

Structure Activity Relationship Sar Studies of 4 3 Bromophenyl 2 Hydrazinylthiazole Analogues

Impact of Substitutions on the 3-Bromophenyl Moiety

Positional Isomerism Effects on Biological Response

The position of the bromine atom on the phenyl ring has a marked effect on the biological activity of 4-phenyl-2-hydrazinylthiazole analogues. Studies comparing positional isomers—ortho (2-bromo), meta (3-bromo), and para (4-bromo)—have demonstrated that the placement of the halogen substituent can drastically alter the compound's efficacy. For instance, in a series of fluorinated hydrazinylthiazole derivatives evaluated for their α-amylase inhibitory activity, a compound bearing a 3-bromo substitution (an analogue to the core compound of interest) exhibited significant potency. nih.gov This suggests that the meta position is a favorable location for a halogen substituent in this particular biological context.

The differential effects of positional isomerism can be attributed to the varying ability of the isomers to orient themselves within a biological target's binding site. The specific stereoelectronic profile dictated by the substituent's position can influence key interactions, such as hydrogen bonding and hydrophobic contacts, which are essential for molecular recognition and biological response.

Electronic and Steric Effects of Substituents on the Phenyl Ring

In a study of benzo[d]thiazole-hydrazone analogues, it was observed that EDGs like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups favored inhibitory activity against H+/K+ ATPase, while EWGs such as fluorine (F), chlorine (Cl), bromine (Br), and nitro (NO2) were beneficial for anti-inflammatory activity. nih.gov This highlights that the optimal electronic nature of the substituent is highly dependent on the specific biological target.

Steric factors also come into play. The size and bulkiness of the substituent can influence the compound's ability to fit into a binding pocket. For example, the presence of a bulky substituent might hinder the optimal binding orientation, leading to a decrease in activity. Conversely, a well-placed, sterically appropriate group could enhance van der Waals interactions and improve binding affinity.

The following table summarizes the effects of various substituents on the phenyl ring on the biological activity of 4-phenyl-2-hydrazinylthiazole analogues.

| Substituent | Position | Electronic Effect | Observed Biological Activity Trend | Reference |

|---|---|---|---|---|

| -Br | meta (3) | Electron-withdrawing | Significant α-amylase inhibitory activity | nih.gov |

| -NO2 | para (4) | Strongly electron-withdrawing | Increased antibacterial and antifungal activity | nih.gov |

| -NO2 | meta (3) | Strongly electron-withdrawing | Less favorable for antibacterial and antifungal activity compared to para | nih.gov |

| -OH | - | Electron-donating | Favorable for H+/K+ ATPase inhibition | nih.gov |

| -OCH3 | - | Electron-donating | Favorable for H+/K+ ATPase inhibition | nih.gov |

| -F, -Cl, -Br | - | Electron-withdrawing | Favorable for anti-inflammatory activity | nih.gov |

Modifications of the 2-Hydrazinyl Group and its Terminal Substitutions

The 2-hydrazinyl moiety is a versatile linker that can be readily modified to explore a wide range of chemical diversity. These modifications, both at the linker itself and at its terminal position, have been shown to be critical for modulating the biological activity of the thiazole (B1198619) core.

Diversification of Terminal Hydrazone or Hydrazide Structures

The terminal end of the hydrazinyl group is a prime location for introducing a wide variety of substituents, often through the formation of hydrazones by condensation with aldehydes or ketones. This diversification has proven to be a successful strategy for enhancing biological activity. For example, the introduction of an additional aromatic phenyl group via a hydrazone linkage improved the affinity of 2-hydrazinyl-4-phenyl-1,3-thiazoles for their target fungal enzyme. mdpi.com

The nature of the substituent on the terminal hydrazone can have a profound impact. In a series of arylidene-hydrazinyl-thiazole derivatives, a simple benzylidene substituent on the hydrazinyl group of a 4-methylthiazole (B1212942) core resulted in significant antiproliferative activity against MDA-MB-231 and HeLa cancer cell lines. nih.gov The introduction of a 4-methoxybenzylidene group on a 4-phenylthiazole (B157171) core also showed notable cytotoxic effects against HeLa cells. nih.gov

The following table provides examples of terminal hydrazone modifications and their impact on biological activity.

| Terminal Hydrazone Structure | Core Scaffold | Observed Biological Activity | Reference |

|---|---|---|---|

| Additional aromatic phenyl group | 4-phenyl-1,3-thiazole | Improved affinity for target fungal enzyme | mdpi.com |

| Benzylidene | 4-methylthiazole | Significant antiproliferative activity (MDA-MB-231 and HeLa cells) | nih.gov |

| 4-Methoxybenzylidene | 4-phenylthiazole | Significant cytotoxic effect (HeLa cells) | nih.gov |

Structural Variations of the Thiazole Ring System

Influence of Thiazole Ring Substituents on Activity Profile

The substitution pattern on the thiazole scaffold, particularly the nature and position of the substituent on the phenyl ring at the 4-position, plays a pivotal role in modulating the biological activity. While research on the 3-bromo isomer is specific, broader studies on related halogenated phenylthiazoles provide a strong basis for understanding these relationships.

The presence of an electron-withdrawing group, such as a halogen, on the phenyl ring is often associated with enhanced biological activity. For instance, studies on 4-phenylthiazole derivatives have shown that substitutions on the phenyl ring significantly influence their antimicrobial and anticancer profiles. The position of the halogen is also crucial; for example, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the para-bromo substitution was found to contribute to promising antimicrobial and anticancer activities. nih.gov This suggests that the electronic properties and steric bulk of the substituent are key determinants of potency.

In studies of related compounds, the substitution of bromo and hydroxyl groups on the aryl ring of thiazole derivatives was found to increase inhibitory potency against certain enzymes, whereas methoxy, nitro, and fluoro groups at the para position tended to decrease it. nih.gov This highlights the specific interactions the substituent makes within the target's binding pocket. The 3-bromo substitution in the parent compound, therefore, presents a unique electronic and steric profile that is critical to its specific biological effects.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity of Thiazole Analogues

| Substituent (Position) | Observed Effect on Activity | Potential Rationale |

|---|---|---|

| Bromo (para) | Increased antifungal and antituberculosis activity. nih.gov | Enhances lipophilicity, potentially improving cell membrane penetration; acts as a good leaving group or participates in halogen bonding. |

| Bromo, Hydroxyl | Increased inhibitory potency against aldose reductase. nih.gov | May form specific hydrogen or halogen bonds within the enzyme's active site. |

| Nitro, Halogens | Favorable for antimicrobial activity in thiazole-pyridine hybrids. nih.gov | Strong electron-withdrawing nature alters the electronic distribution of the molecule, enhancing interactions with biological targets. |

Hybridization Strategies with Other Heterocyclic Scaffolds

Molecular hybridization, which involves combining two or more pharmacophoric moieties into a single molecule, is a widely used strategy to develop novel compounds with improved affinity, efficacy, and modified activity profiles. ekb.eguran.ua The 4-(3-Bromophenyl)-2-hydrazinylthiazole scaffold has been a valuable building block for creating hybrid molecules by modifying the hydrazinyl linker.

This strategy often involves condensing the hydrazinyl group with other heterocyclic rings, such as pyrazoline, triazole, tetrazole, or coumarin (B35378). nih.govnih.gov

Pyrazoline Hybrids: Thiazolyl-pyrazoline hybrids have demonstrated significant antimicrobial and antitubercular activities. SAR studies revealed that substitutions on both the thiazole and pyrazoline rings are critical. For example, a 4-(4-bromophenyl) group on the thiazole ring combined with specific substitutions on the pyrazoline moiety resulted in compounds with potent antimicrobial efficacy, in some cases comparable to standard drugs like ciprofloxacin (B1669076) and ketoconazole. nih.gov

Triazole Hybrids: The incorporation of a triazole ring can enhance antifungal activity. This is potentially due to the structural resemblance to azole antifungal drugs like fluconazole, which also contain triazole moieties. nih.gov

Tetrazole Hybrids: Hybrid molecules incorporating a tetrazole ring linked to the thiazole core have been synthesized and investigated for their antimicrobial properties. nih.govresearchgate.net Tetrazoles are known to act as bioisosteres for carboxylic acids and possess a range of biological activities, making these hybrids promising candidates for drug development. researchgate.net

Coumarin Hybrids: Linking the 2-hydrazinylthiazole (B183971) moiety to a coumarin heterocycle has been explored for developing new antimicrobial agents. These bis-heterocyclic compounds have shown activity against various bacterial and tuberculosis strains. nih.gov

Table 2: Examples of Hybridization Strategies and Resulting Activities

| Hybrid Scaffold | Example Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| Thiazolyl-Pyrazoline | 4-(4-bromophenyl)-thiazole linked to a furan-substituted pyrazoline | High potency against various microorganisms | nih.gov |

| Thiazolyl-Pyrazoline-Triazole | 4-(4-bromophenyl)-thiazole linked to a pyrazoline with a triazole substituent | Notable activity against Staphylococcus aureus and Candida albicans | nih.gov |

| Thiazolyl-Coumarin | 4-(3-coumaryl)-thiazoles linked via a methylylidenhydrazinyl bridge | Antibacterial and antituberculosis activity | nih.gov |

Establishment of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of 2-hydrazinylthiazole, specific structural features have been identified as crucial for their interaction with certain biological targets.

Studies on a closely related series, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, have provided significant insights into the pharmacophoric requirements for selective inhibition of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases. researchgate.net These studies established that the hydrazothiazole nucleus bearing a phenyl ring functionalized at the meta position with an electron-withdrawing group (in this case, nitro) represents a critical pharmacophoric feature for potent and selective hMAO-B inhibition. researchgate.net

Based on this and other related research, a general pharmacophore model for the biological activity of this compound analogues can be proposed:

Aromatic Ring (Phenyl): Acts as a crucial hydrophobic scaffold that can engage in van der Waals and pi-pi stacking interactions within the receptor pocket.

Electron-Withdrawing Substituent at the Meta-Position (3-Bromo): This feature is critical for modulating the electronic properties of the phenyl ring and for specific interactions, such as halogen bonding, which can enhance binding affinity and selectivity. Its position is key for orienting the molecule correctly within the active site.

Thiazole Ring: A central heterocyclic scaffold that provides a rigid structure. The sulfur and nitrogen atoms can act as hydrogen bond acceptors.

Hydrazinyl Linker (-NH-N=): This group is vital for activity, often acting as a hydrogen bond donor and acceptor. It provides flexibility and can be modified to create hybrid molecules, but its core structure is often essential for binding to the target.

Table 3: Key Pharmacophoric Features of this compound Analogues

| Pharmacophoric Feature | Role in Biological Activity |

|---|---|

| 3-Bromophenyl Group | Hydrophobic interactions; specific halogen bonding; electronic modulation of the scaffold. |

| Thiazole Heterocycle | Rigid core structure; potential hydrogen bond acceptor sites (N, S atoms). |

This model provides a framework for the rational design of new, more potent, and selective analogues based on the this compound scaffold for various therapeutic applications.

Mechanistic Elucidation of Biological Actions of 2 Hydrazinylthiazole Derivatives

Investigations into Enzyme Inhibition and Target Identification

The biological activities of 2-hydrazinylthiazole (B183971) derivatives are frequently traced to their ability to interact with and inhibit specific enzymes, thereby disrupting critical biochemical pathways.

Research has identified several classes of enzymes that are targeted by 2-hydrazinylthiazole derivatives.

Kinases: This class of enzymes is a common target. For instance, certain pyridine-2,3-dihydrothiazole hybrids containing the hydrazono spacer have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β). nih.gov Another study on a 2-(2-hydrazinyl)thiazole derivative revealed significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. researchgate.net

Hydrolases: Hydrazine-containing thiazoles have demonstrated potent inhibitory effects on diabetes-related hydrolases. nih.gov Specifically, they have been shown to inhibit α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. nih.gov The inhibition of these enzymes can help manage postprandial hyperglycemia. nih.gov

Oxidoreductases: This enzyme class is also a target for thiazole (B1198619) hydrazones. Derivatives have shown potent inhibitory activity against aldose reductase (AR), an enzyme implicated in diabetic complications. nih.gov Additionally, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been synthesized and evaluated as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters and implicated in neurodegenerative diseases. nih.gov

The substitution pattern on the phenyl ring attached to the thiazole core, such as the bromo group at the meta-position in 4-(3-Bromophenyl)-2-hydrazinylthiazole, plays a crucial role in modulating the potency and selectivity of enzyme inhibition. nih.govnih.gov For example, a study on fluorinated hydrazinylthiazole derivatives showed that a bromine atom at the 3-position of the phenyl ring contributed to significant antiglycation potential. nih.gov

The inhibitory potential of 2-hydrazinylthiazole derivatives is quantified using various biochemical assays that determine key kinetic parameters. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are common metrics used to express the potency of these compounds.

Enzyme inhibition is typically measured via in vitro assays. For example, the inhibitory activity against α-amylase and α-glucosidase is determined spectrophotometrically. nih.gov The Sulforhodamine B (SRB) assay and MTT assay are frequently employed to assess the antiproliferative activity of these compounds against various cancer cell lines, providing IC₅₀ values that indicate cytotoxicity. researchgate.netnih.govnih.gov

The following table summarizes the inhibitory activities of various 2-hydrazinylthiazole derivatives against different enzyme targets.

| Compound Class | Enzyme Target | Inhibition Data (IC₅₀ / Kᵢ) | Reference Compound |

| Hydrazine (B178648) clubbed thiazoles | Aldose Reductase (AR) | Kᵢ: 5.47 ± 0.53 to 23.89 ± 1.46 nM | Epalrestat (Kᵢ: 34.53 ± 2.52 nM) |

| Hydrazine clubbed thiazoles | α-Glycosidase (α-GLY) | Kᵢ: 1.76 ± 0.01 to 24.81 ± 0.15 µM | Acarbose (Kᵢ: 23.53 ± 2.72 µM) |

| Hydrazine clubbed thiazoles | α-Amylase (α-AMY) | IC₅₀: 4.94–28.17 µM | Acarbose |

| 2-(2-hydrazinyl)thiazole derivative | VEGFR-2 | IC₅₀ = 0.093 µM | Sorafenib (IC₅₀ = 0.059 µM) |

| Pyridine-thiazole hybrids | CDK2 / GSK3β | Potent dual inhibition reported | Roscovitine / CHIR-99021 |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazones | MAO-B | Selective inhibition demonstrated | - |

Data sourced from multiple studies on various derivatives within the 2-hydrazinylthiazole class. researchgate.netnih.govnih.govnih.gov

Exploration of Cellular and Molecular Pathways Modulated by Thiazole Hydrazines

Beyond direct enzyme inhibition, 2-hydrazinylthiazole derivatives modulate complex cellular and molecular pathways, particularly those involved in cell proliferation and survival. These effects are especially relevant to their potential as anticancer agents. mdpi.commdpi.com

A significant body of research has demonstrated the antiproliferative activity of 2-hydrazinylthiazole derivatives against a range of human cancer cell lines. nih.gov For example, derivatives have shown considerable cytotoxicity against breast cancer (MCF-7, MDA-MB-231) and cervical cancer (HeLa) cell lines. researchgate.netnih.gov

The antiproliferative effects are often mediated through the induction of cell cycle arrest. One study found that a potent 2-(2-hydrazinyl)thiazole derivative caused MCF-7 cells to arrest at the G1 phase of the cell cycle, thereby preventing their progression to the S phase and subsequent division. researchgate.net Similarly, a pyridine-thiazole hybrid was also found to induce G1 cell cycle arrest. nih.gov

The table below presents the cytotoxic activity of selected arylidene-hydrazinyl-thiazole derivatives against human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µg/mL) |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa | 11.4 |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa | 11.1 |

Data from a study on the in vitro cytotoxicity of arylidene-hydrazinyl-thiazole derivatives. nih.gov

The primary mechanism by which many 2-hydrazinylthiazole derivatives exert their antiproliferative effects is through the induction of programmed cell death, or apoptosis. researchgate.net This process is characterized by a series of morphological and biochemical changes within the cell, leading to its controlled demise.

Mechanistic studies have shown that these compounds can modulate the expression of key proteins involved in the apoptotic cascade. For instance, treatment of HepG2 cells with a potent pyridine-thiazole hybrid led to an increase in the levels of the pro-apoptotic protein Bax and caspase-3, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that triggers the apoptotic pathway. Furthermore, some derivatives have been shown to induce not only apoptosis but also necrosis in cancer cells. researchgate.net

Advanced Mechanistic Studies of the Hydrazine Moiety's Contribution

The hydrazine or hydrazone moiety (-NH-N=C-) is not merely a linker but an essential pharmacophoric feature that contributes significantly to the biological activity of these thiazole derivatives. nanobioletters.com Its presence is crucial for the observed enzyme inhibition and cellular effects. nih.gov

The nitrogen atoms of the hydrazine group can act as hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in the active sites of target enzymes. nih.gov The planarity and electronic properties of the hydrazone linker are also critical for establishing the correct orientation of the molecule within a binding pocket, allowing other parts of the molecule, such as the 4-(3-Bromophenyl) group, to engage in further hydrophobic or electrostatic interactions. nih.gov The ability of the thiourea (B124793) unit (NHCSNH), a precursor in the synthesis of many of these compounds, to chelate metal ions may also hint at the broader interactive capabilities of the final structures. nanobioletters.com The synthesis of these compounds often involves the Hantzsch condensation, which brings together a thiosemicarbazone and an α-halocarbonyl derivative, underscoring the integral nature of the hydrazine-derived structure from the outset. nih.gov

Role as Potential NO-Donor Agents

While some therapeutic agents are designed to be nitric oxide (NO) donors, releasing NO to elicit specific physiological responses, current scientific literature indicates that 2-hydrazinylthiazole derivatives operate through an opposing mechanism. Instead of donating NO, these compounds have been identified as potent nitric oxide radical scavengers. researchgate.netnih.gov This activity is a critical aspect of their biological action, as it involves the neutralization of excess NO, a reactive free radical.

In vitro evaluations have demonstrated that various 2-hydrazinylthiazole derivatives possess the ability to scavenge NO radicals effectively. nih.gov This mechanism is a key component of their antioxidant profile. By quenching nitric oxide radicals, these compounds can help mitigate nitrosative stress, a condition that arises from an imbalance between the production of reactive nitrogen species (RNS) like NO and the body's ability to detoxify them. Uncontrolled levels of NO can lead to cellular damage and contribute to the pathology of various inflammatory conditions. The hydrazinylthiazole core appears to be crucial for this scavenging activity, directly interacting with and stabilizing the NO radical, thereby preventing it from reacting with other cellular components and causing harm. researchgate.netnih.gov

Interaction with Cellular Redox Systems

The interaction of 2-hydrazinylthiazole derivatives with cellular redox systems is multifaceted, characterized primarily by potent antioxidant and antiglycation activities. These compounds actively modulate the balance of reactive oxygen species (ROS) and prevent the formation of advanced glycation end-products (AGEs), both of which are central to cellular health and disease.

Antioxidant and Radical Scavenging Activity

Research has consistently shown that 2-hydrazinylthiazole derivatives are effective antioxidants, capable of neutralizing a variety of reactive oxygen species. In vitro studies have confirmed their potential to scavenge 2,2-Diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H₂O₂), and superoxide (B77818) radicals. researchgate.netnih.gov This broad-spectrum radical scavenging ability suggests that these compounds can intervene at multiple points within the oxidative stress cascade.

A study focusing on a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles provided specific quantitative data on their antioxidant potential. nih.gov Among the tested compounds was 2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole, a compound structurally analogous to the subject of this article. This compound demonstrated notable DPPH free radical scavenging ability. The results for this and other derivatives from the study are detailed in the table below, showcasing their potential relative to a standard antioxidant.

| Compound | Substituent on Arylidene Ring | DPPH Scavenging IC₅₀ (mM) |

|---|---|---|

| 3f | 3-Bromo | 10.15 ± 0.11 |

| 3a | 4-Fluoro | 10.05 ± 0.10 |

| 3b | 4-Chloro | 10.12 ± 0.09 |

| 3d | 4-(Trifluoromethyl) | 10.16 ± 0.12 |

| 3j | 2-Ethoxy | 8.33 ± 0.08 |

| Standard (Ascorbic Acid) | N/A | 7.18 ± 0.01 |

Antiglycation Potential

In addition to scavenging free radicals, 2-hydrazinylthiazole derivatives have demonstrated significant antiglycation properties. researchgate.netnih.gov Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, which can lead to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is a major contributor to cellular aging and the progression of various diseases, as it induces oxidative stress and inflammation.

The same study on fluorinated hydrazinylthiazole derivatives evaluated their ability to inhibit the formation of AGEs. nih.gov The compound featuring a 3-bromo substituent again showed excellent activity, proving more potent than the standard inhibitor, amino guanidine. This suggests that the 2-hydrazinylthiazole scaffold is highly effective at preventing the damage caused by glycation reactions, thereby protecting cellular structures and function.

| Compound | Substituent on Arylidene Ring | Antiglycation IC₅₀ (mg/mL) |

|---|---|---|

| 3f | 3-Bromo | 0.399 ± 0.002 |

| 3d | 4-(Trifluoromethyl) | 0.394 ± 0.003 |

| 3i | 3-(Trifluoromethyl) | 0.393 ± 0.002 |

| 3k | 2-(Trifluoromethyl) | 0.396 ± 0.002 |

| Standard (Amino guanidine) | N/A | 0.403 ± 0.001 |

Future Perspectives and Emerging Research Avenues for 4 3 Bromophenyl 2 Hydrazinylthiazole

Rational Design and Synthesis of Next-Generation Thiazole (B1198619) Hydrazine (B178648) Scaffolds

The development of novel thiazole hydrazine derivatives with enhanced therapeutic properties hinges on the principles of rational drug design and innovative synthetic methodologies. The core structure of 4-(3-Bromophenyl)-2-hydrazinylthiazole offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

Key Strategies for Rational Design:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the phenyl and thiazole rings affect biological activity is crucial. For instance, the position and nature of the halogen on the phenyl ring, as well as the substitution pattern on the hydrazine moiety, can significantly influence the compound's potency and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved efficacy, reduced toxicity, or better metabolic stability. For example, the bromine atom could be substituted with other halogens or bioisosteric groups to modulate the electronic and steric properties of the molecule.

Hybrid Molecule Design: Combining the thiazole hydrazine scaffold with other known pharmacophores can result in hybrid molecules with dual or synergistic modes of action. This approach can be particularly effective in addressing complex diseases or overcoming drug resistance.

Innovations in Synthesis:

The synthesis of these next-generation scaffolds often relies on well-established methods like the Hantzsch thiazole synthesis. nih.gov However, modern synthetic chemistry offers a variety of advanced techniques to improve efficiency, yield, and sustainability.

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step from three or more starting materials, reducing the number of synthetic steps and purification procedures.

Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts, and reaction conditions is becoming increasingly important. Microwave-assisted synthesis and the use of water as a solvent are examples of green chemistry principles being applied to the synthesis of heterocyclic compounds.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

The following table summarizes some of the synthetic strategies employed for creating novel hydrazinylthiazole derivatives:

| Synthetic Strategy | Description | Key Advantages |

| Hantzsch Thiazole Synthesis | Condensation of a thiourea (B124793) or thiosemicarbazone with an α-haloketone. | A versatile and widely used method for the synthesis of the thiazole ring. |

| Multicomponent Reactions | A one-pot reaction involving three or more reactants to form a complex product. | High atom economy, reduced waste, and simplified purification. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, higher yields, and often milder reaction conditions. |

Integration of Artificial Intelligence and Machine Learning in Thiazole Hydrazine Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can analyze vast datasets, identify complex patterns, and make predictions that can significantly accelerate the development of new drugs based on the this compound scaffold.

Applications of AI and ML:

Predictive Modeling of Bioactivity: AI algorithms can be trained on existing data to predict the biological activity of novel thiazole hydrazine derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Virtual Screening: High-throughput virtual screening uses computational models to screen large libraries of virtual compounds against a specific biological target. This can rapidly identify potential hit molecules for further experimental investigation.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with specific parameters, such as a target protein structure and desired pharmacokinetic properties, it can generate novel thiazole hydrazine derivatives that are optimized for a particular therapeutic application.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a critical step in the development process. AI models can predict these properties with increasing accuracy, helping to identify potential liabilities early on.

The integration of AI and ML into the drug discovery pipeline for this compound class is expected to significantly reduce the time and cost associated with bringing a new drug to market.

Challenges and Opportunities in the Academic Research of This Compound Class

Academic research plays a pivotal role in the initial discovery and exploration of novel therapeutic agents like this compound. However, academic laboratories often face a unique set of challenges and opportunities in this endeavor.

Challenges:

Synthetic Complexity: The synthesis of novel and complex analogues can be challenging and time-consuming, requiring specialized expertise and resources that may not be readily available in all academic settings.

Access to High-Throughput Screening: While academic labs excel at innovative synthesis, they may lack the infrastructure for large-scale high-throughput screening (HTS) to evaluate the biological activity of their compounds against a wide range of targets.

Funding Constraints: Securing consistent funding for early-stage drug discovery research can be a significant hurdle for academic researchers.

Bridging the "Valley of Death": The transition of a promising compound from academic discovery to industrial development is often referred to as the "valley of death" due to a lack of funding and resources to conduct the necessary preclinical studies.

Opportunities:

Exploration of Unexplored Biological Targets: Academic researchers are well-positioned to investigate novel and less-studied biological targets for which there may not be an immediate commercial interest, but which could hold the key to treating unmet medical needs. The diverse biological activities reported for thiazole derivatives suggest a wide range of potential targets to explore. nih.govnanobioletters.com

Methodological Innovation: Academic labs are hotbeds of innovation in synthetic methodology. The development of new, more efficient, and sustainable methods for the synthesis of thiazole hydrazine derivatives is a significant area of opportunity.

Collaborative Research: Collaborations between academic institutions and pharmaceutical companies can provide a powerful synergy. nih.govnih.govdrugbank.com Academia can offer novel compounds and biological insights, while industry can provide resources for screening, optimization, and clinical development. Several pharmaceutical companies have established programs to facilitate such collaborations. addconsortium.org

Grant Funding Opportunities: Various government and private funding agencies offer grants specifically aimed at supporting early-stage drug discovery research in academia. acsgcipr.orgdu.eduufl.edu These grants can provide the necessary resources to overcome some of the financial challenges.

Focus on Neglected Diseases: Academic research can play a crucial role in developing treatments for neglected diseases that are often overlooked by the pharmaceutical industry due to their limited market potential. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-(3-bromophenyl)-2-hydrazinylthiazole, and how can reaction conditions be optimized?

A common method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization includes adjusting stoichiometric ratios, solvent polarity, and temperature gradients to improve yield. For example, substituting benzaldehyde with 3-bromobenzaldehyde derivatives can target the bromophenyl moiety. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrazinylthiazole core .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : The hydrazinyl (–NH–NH2) protons appear as broad singlets near δ 8.5–9.5 ppm. The 3-bromophenyl group shows aromatic protons as a multiplet (δ 7.2–7.8 ppm) and a deshielded C-Br signal in 13C NMR (~δ 120 ppm) .

- IR : Stretching vibrations for –NH (3200–3350 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the thiazole-hydrazine scaffold .

- MS : The molecular ion peak (m/z ≈ 269–271) corresponds to C9H8BrN3S, with fragmentation patterns reflecting cleavage at the hydrazine-thiazole junction .

Q. What in vitro biological assays are suitable for evaluating the bioactivity of this compound?

Antimycobacterial activity against Mycobacterium tuberculosis (H37Rv strain) via microplate Alamar Blue assay (MIC values ≤6.25 µg/mL indicate potency) . Cytotoxicity can be assessed using mammalian cell lines (e.g., HEK-293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural validation of this compound derivatives?

X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard, but bromine’s high electron density often causes disorder in the phenyl ring. Strategies include:

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) against mycobacterial targets (e.g., InhA enzyme) identifies key interactions:

Q. What strategies mitigate impurities from byproducts during large-scale synthesis?

- HPLC Monitoring : Use C18 columns (MeCN:H2O = 70:30, 1.0 mL/min) to track hydrazone byproducts (retention time ~8–10 min vs. 12–14 min for the target) .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing degradation pathways .

- Solid-Phase Extraction : Employ functionalized resins (e.g., sulfonic acid) to sequester unreacted aldehydes .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

- Dose-Response Curves : Ensure IC50 values are derived from ≥3 independent replicates.

- Structural Analogues : Compare with derivatives like 4-(4-bromophenyl)-2-hydrazinylthiazole to isolate substituent effects .

- Meta-Analysis : Use tools like RevMan to pool data from studies with comparable assay conditions .

Q. What statistical methods validate crystallographic data quality?

- R-Factors : R1 ≤5% and wR2 ≤10% for high-quality datasets.

- CCDC Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts <3.0 Å) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.